Methyl 4-(propanoylamino)benzoate
Description
Methyl 4-(propanoylamino)benzoate is a benzoic acid derivative featuring a methyl ester group at the carboxylate position and a propanoylamino (propionamide) substituent at the para position of the aromatic ring. This structure combines the hydrolytic stability of the ester group with the hydrogen-bonding capability of the amide, making it a versatile intermediate in organic synthesis and drug development. For instance, compounds with similar benzoate scaffolds are frequently utilized in crystallography (e.g., SHELX-refined structures) and as bioactive agents in drug discovery pipelines .
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 4-(propanoylamino)benzoate |
InChI |
InChI=1S/C11H13NO3/c1-3-10(13)12-9-6-4-8(5-7-9)11(14)15-2/h4-7H,3H2,1-2H3,(H,12,13) |
InChI Key |
WICAJVVCHDFSIW-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)OC |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations on the Benzoate Core
The benzoate core is highly modifiable, with substituents significantly influencing physical and chemical properties. Key comparisons include:
Analysis :
- Electron-withdrawing groups (e.g., –CF₃ in ) enhance ester hydrolysis resistance but reduce solubility in polar solvents.
- Hydrophilic groups (e.g., –OSO₃H in ) improve aqueous solubility but limit membrane permeability.
Ester Group Modifications
Replacing the methyl ester with bulkier or hydrolytically labile esters alters pharmacokinetic profiles:
Analysis :
- Ethyl esters (e.g., in ) generally exhibit slower hydrolysis than methyl esters, prolonging systemic circulation.
- Steric hindrance from aromatic heterocycles (e.g., isoxazole in ) further stabilizes the ester against enzymatic cleavage.
Amide Group Comparisons
The propanoylamino group (–NHCOC₂H₅) distinguishes this compound from analogs with alternative amides:
Analysis :
- Benzoylamino groups (e.g., in ) increase aromaticity and lipophilicity but may accelerate metabolic clearance.
- Piperazine-linked amides (e.g., in ) introduce conformational flexibility and basic nitrogen atoms, enhancing solubility and target engagement.
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